Diethyl 2-Methyl-d3-2-propylmalonate

Description

BenchChem offers high-quality Diethyl 2-Methyl-d3-2-propylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-Methyl-d3-2-propylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

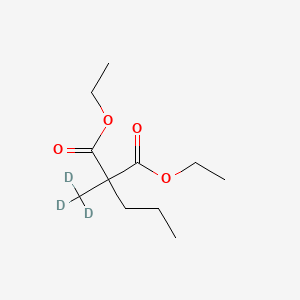

diethyl 2-propyl-2-(trideuteriomethyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHLCPJSRSNVLX-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl 2-Methyl-d3-2-propylmalonate: A Technical Guide to Chemical Properties, Synthesis, and Bioanalytical Applications

By: Senior Application Scientist

Executive Summary

In the rapidly evolving landscape of stable isotope-labeled (SIL) drug development and rigorous pharmacopeial compliance, precision at the molecular level is non-negotiable. Diethyl 2-Methyl-d3-2-propylmalonate (CAS: 1246815-67-7) serves as a highly specialized, deuterium-labeled aliphatic ester [1]. While its unlabelled counterpart (CAS: 55898-43-6) is widely recognized as Valproic Acid Impurity 5 [2], the d3 -labelled variant is a critical building block. It is primarily utilized as a stable internal standard (IS) for absolute quantification in LC-MS/MS bioanalysis and as a direct synthetic precursor for deuterated active pharmaceutical ingredients (APIs), most notably Meprobamate- d3 .

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and self-validating experimental workflows required for its synthesis and downstream application.

Physicochemical & Spectroscopic Profile

To utilize this compound effectively in synthetic and bioanalytical workflows, researchers must understand its exact mass shifts and physical behavior. The incorporation of three deuterium atoms on the methyl group provides a +3 Da mass shift, which is mathematically optimal for avoiding natural isotopic interference (e.g., 13C overlap) during mass spectrometry.

Table 1: Quantitative Physicochemical Properties

| Property | Value (d3-Labelled) | Value (Unlabelled) |

| CAS Number | 1246815-67-7 | 55898-43-6 |

| Molecular Formula | C11H17D3O4 | C11H20O4 |

| Molecular Weight | 219.29 g/mol | 216.28 g/mol |

| Monoisotopic Exact Mass | 219.155 g/mol | 216.136 g/mol |

| Physical State (at 25°C) | Clear, colorless oil | Clear, colorless oil |

| Solubility Profile | Chloroform, DCM, EtOAc, MeOH | Chloroform, DCM, EtOAc, MeOH |

| Storage Conditions | -20°C, inert atmosphere (Argon) | 2-8°C, tightly sealed |

Table 2: Comparative Spectroscopic Markers

| Analytical Method | Diagnostic Feature ( d3 -Labelled) | Diagnostic Feature (Unlabelled) |

| 1 H-NMR ( CDCl3 ) | Absence of singlet at δ 1.36 ppm | Sharp singlet at δ 1.36 ppm ( CH3 ) |

| 13 C-NMR ( CDCl3 ) | Septet at δ ~19.2 ppm (C-D coupling) | Singlet at δ 20.0 ppm ( CH3 ) |

| Mass Spectrometry (ESI+) | [M+H]+ at m/z 220.16 | [M+H]+ at m/z 217.14 |

(Note: Unlabelled NMR reference data sourced from microwave-assisted decarboxylation studies [3]).

Mechanistic Utility in Drug Development

Absolute Quantification of Valproic Acid Impurities

During the commercial synthesis of Valproic Acid (2-propylpentanoic acid), aberrant alkylation can result in the formation of Diethyl 2-methyl-2-propylmalonate, which subsequently hydrolyzes and decarboxylates into 2-methylvaleric acid. Regulatory guidelines require strict monitoring of the unlabelled malonate intermediate (Impurity 5). By spiking the sample matrix with Diethyl 2-Methyl- d3 -2-propylmalonate, analytical scientists create a perfect co-eluting internal standard. The +3 Da mass shift allows the triple quadrupole mass spectrometer (MRM mode) to distinguish the impurity from the standard, correcting for matrix effects and ionization suppression.

Fig 1: Analytical logic for using the d3-labelled malonate in Valproic Acid Impurity 5 quantification.

Precursor for Stable Isotope-Labeled (SIL) APIs

Isotope-labeled compounds are heavily utilized to study pharmacokinetic pathways [4]. Diethyl 2-Methyl- d3 -2-propylmalonate is the direct upstream precursor for Meprobamate- d3 (an anxiolytic drug standard). The malonate is reduced to a diol, which is subsequently carbamoylated.

Experimental Workflows & Protocols

The following protocols outline the synthesis of the d3 -malonate and its downstream conversion. Both protocols are designed as self-validating systems, ensuring that the researcher can analytically prove the success of each step before proceeding.

Fig 2: Synthetic workflow from diethyl propylmalonate to Meprobamate-d3 via the d3-malonate.

Protocol: Base-Catalyzed SN2 Alkylation (Synthesis of the d3 -Malonate)

Objective: Introduce the CD3 group onto the α -carbon of diethyl propylmalonate.

-

Preparation: Purge a flame-dried 250 mL round-bottom flask with Argon.

-

Causality: Moisture must be strictly excluded to prevent the premature quenching of the base and the competitive hydrolysis of the ester moieties.

-

-

Enolate Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (50 mL) at 0°C. Dropwise, add diethyl propylmalonate (1.0 eq). Stir for 45 minutes.

-

Causality: The α -proton is highly acidic due to the dual electron-withdrawing ester groups. NaH irreversibly deprotonates this carbon, evolving H2 gas and forming a highly nucleophilic enolate.

-

-

Alkylation: Introduce Iodomethane- d3 ( CD3I , 1.2 eq) dropwise via syringe.

-

Causality: A slight stoichiometric excess of CD3I compensates for its high volatility (b.p. ~42°C), ensuring the reaction is driven to completion.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quench & Extraction: Quench carefully with saturated aqueous NH4Cl (30 mL). Extract with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Validation Checkpoint: Perform TLC (Hexane:EtOAc 90:10). The product spot will exhibit a slightly higher Rf value than the starting material due to the loss of the polar α -proton. Confirm success via 1 H-NMR by verifying the complete disappearance of the α -methine triplet at δ ~3.3 ppm.

Protocol: Exhaustive Reduction to 2-Methyl- d3 -2-propyl-1,3-propanediol

Objective: Reduce the sterically hindered diester to a primary diol (the direct precursor to Meprobamate- d3 ).

-

Preparation: In a flame-dried flask under Argon, suspend Lithium Aluminum Hydride ( LiAlH4 , 2.5 eq) in anhydrous THF at 0°C.

-

Causality: LiAlH4 is required because milder reducing agents (like NaBH4 ) cannot reduce sterically hindered esters.

-

-

Addition: Dissolve Diethyl 2-Methyl- d3 -2-propylmalonate (1.0 eq) in a minimal amount of THF and add it dropwise to the LiAlH4 suspension.

-

Causality: The reduction of esters by LiAlH4 is highly exothermic. Dropwise addition prevents thermal runaway and solvent boil-over.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C for 3 hours.

-

Causality: The quaternary α -carbon creates significant steric hindrance; elevated temperatures are required to force the intermediate aluminate complexes to fully reduce to the diol.

-

-

Fieser Quench: Cool to 0°C. Sequentially add x mL of H2O , x mL of 15% NaOH, and 3x mL of H2O (where x is the mass of LiAlH4 in grams).

-

Causality: This specific quenching sequence traps the aluminum byproducts into a granular, easily filterable white precipitate, avoiding the formation of a gelatinous emulsion that traps the product.

-

-

Validation Checkpoint: Analyze the isolated crude product via FT-IR spectroscopy. The strong ester carbonyl stretch (~1730 cm −1 ) must be completely absent, replaced by a broad, intense hydroxyl stretch (~3300 cm −1 ).

Conclusion

Diethyl 2-Methyl- d3 -2-propylmalonate is far more than a simple organic intermediate. Its highly specific isotopic labeling makes it an indispensable asset in modern pharmaceutical analysis and SIL drug synthesis. By understanding its physicochemical properties and employing causality-driven, self-validating synthetic protocols, researchers can ensure high-fidelity results in both pharmacopeial impurity tracking and the development of next-generation deuterated therapeutics.

References

The Bioanalytical Imperative: A Comprehensive Guide to Stable Isotope Labeled Internal Standards (SIL-IS) in LC-MS/MS

Introduction: The Achilles' Heel of ESI and the SIL-IS Solution

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has established itself as the premier analytical platform for pharmacokinetics (PK), biomarker quantification, and clinical metabolomics. However, the high sensitivity of electrospray ionization (ESI) introduces a critical vulnerability: matrix effects [1]. Co-eluting endogenous components from complex biological matrices (e.g., plasma, urine, tissue) can unpredictably suppress or enhance the ionization efficiency of the target analyte[1].

To achieve absolute quantification and regulatory compliance, an analytical method must possess a self-correcting mechanism. While structural analogs are sometimes used as internal standards, they often fail to perfectly mimic the analyte's extraction recovery and ionization behavior[2]. The definitive solution is the Stable Isotope Labeled Internal Standard (SIL-IS) —a compound where specific atoms are replaced by stable isotopes (e.g., 2 H, 13 C, 15 N), yielding a chemically identical molecule with a distinct mass shift[3].

The Mechanistic Causality of Matrix Effect Compensation

As a Senior Application Scientist, I often emphasize to analytical teams that an internal standard is only as good as its ability to experience the exact same physical and chemical environment as the target analyte.

Because a SIL-IS shares identical physicochemical properties with the unlabeled drug, it acts as an internal tracker from the moment it is spiked into the raw matrix[2]. During sample preparation, any physical loss of the analyte (e.g., poor extraction recovery, adsorption to plasticware) is mirrored by an equal proportional loss of the SIL-IS[4].

More importantly, during LC-MS/MS analysis, the SIL-IS perfectly co-elutes with the analyte. If an unseen phospholipid elutes at 2.4 minutes and suppresses ionization efficiency by 40%, both the analyte and the SIL-IS are suppressed by exactly 40%[1]. Because the final quantification is calculated using the ratio of the analyte peak area to the SIL-IS peak area, this mathematical ratio remains completely unperturbed by the matrix effect[4].

Fig 1. Mechanistic pathway of matrix effect compensation using a co-eluting SIL-IS.

Isotope Selection: The Chemistry Behind the Choice

Designing a SIL-IS requires strategic selection of the isotopic label. The goal is to achieve a sufficient mass difference (typically ≥ 3-5 Da) to prevent isotopic cross-talk in the mass spectrometer, without altering the molecule's behavior[2].

The Deuterium Isotope Effect: A Chromatographic Vulnerability

While Deuterium ( 2 H) is the most cost-effective isotope, it introduces a well-documented phenomenon known as the deuterium isotope effect [5].

-

The Causality: The carbon-deuterium (C-D) bond possesses a lower zero-point energy and is slightly shorter than the carbon-protium (C-H) bond. This subtle geometric and electronic variance reduces the overall lipophilicity of the deuterated molecule[6].

-

The Consequence: In reversed-phase liquid chromatography (RP-LC), this reduced lipophilicity causes the deuterated SIL-IS to elute slightly earlier than the unlabeled analyte[5]. If the retention time shift ( ΔtR ) is significant, the analyte and the SIL-IS will no longer perfectly co-elute. They will be subjected to different matrix components entering the MS source at different milliseconds, leading to differential ion suppression and assay failure[7].

Furthermore, deuterium labels placed on exchangeable heteroatoms (e.g., -OH, -NH 2 , -SH) will rapidly undergo hydrogen/deuterium (H/D) exchange with the aqueous mobile phase, erasing the mass shift[3]. Therefore, 13 C and 15 N are scientifically preferred, as they do not alter lipophilicity or retention time, ensuring true co-elution[4].

Quantitative Comparison of Isotope Labels

| Isotope Label | Mass Shift per Atom | Impact on Lipophilicity | RP-LC Retention Time Shift | Risk of H/D Exchange | Synthesis Cost |

| Deuterium ( 2 H) | +1.006 Da | Decreases slightly | Early elution (0.05 - 0.5 min) | High (if on heteroatoms) | Low |

| Carbon-13 ( 13 C) | +1.003 Da | Negligible | None | None | High |

| Nitrogen-15 ( 15 N) | +0.997 Da | Negligible | None | None | High |

Self-Validating Protocol: Evaluating the IS-Normalized Matrix Factor

To scientifically prove that a SIL-IS effectively compensates for matrix effects, one must isolate MS ionization effects from sample extraction recovery. This is achieved by calculating the Matrix Factor (MF) . The following step-by-step methodology is a self-validating system used to satisfy stringent regulatory requirements.

Step 1: Preparation of Neat Solutions Prepare a "neat" solution containing the target analyte and the SIL-IS in a pure extraction solvent (e.g., 50:50 Methanol:Water) at the targeted physiological concentration.

Step 2: Preparation of Post-Extraction Spiked Matrix Process blank biological matrix (e.g., human plasma) from at least 6 independent lots using your intended extraction protocol (e.g., Solid Phase Extraction or Protein Precipitation)[1]. After the extraction is complete, spike the resulting blank extract with the analyte and SIL-IS at the exact same concentrations used in Step 1.

-

Causality Note: Spiking post-extraction ensures that any signal loss observed is strictly due to ESI ion suppression, completely removing extraction recovery variables from the equation.

Step 3: LC-MS/MS Acquisition Inject both the Neat Solutions and the Post-Extraction Spiked samples into the LC-MS/MS system. Record the peak areas for both the analyte and the SIL-IS.

Step 4: Calculation of the IS-Normalized Matrix Factor Calculate the absolute Matrix Factor for both the analyte and the IS, followed by the IS-Normalized MF:

-

MFAnalyte=Peak Area of Analyte in Neat SolutionPeak Area of Analyte in Post-Extracted Matrix

-

MFSIL−IS=Peak Area of SIL-IS in Neat SolutionPeak Area of SIL-IS in Post-Extracted Matrix

-

IS-NormalizedMF=MFSIL−ISMFAnalyte

Validation Criteria: An IS-Normalized MF of exactly 1.0 indicates perfect compensation. Regulatory guidelines dictate that the Coefficient of Variation (CV) of the IS-Normalized MF across the 6 independent matrix lots must be ≤ 15%[8].

Fig 2. Self-validating experimental workflow for determining the IS-normalized matrix factor.

Regulatory Grounding: FDA Bioanalytical Method Validation

The integration of SIL-IS is not merely a scientific best practice; it is a regulatory expectation. The U.S. Food and Drug Administration (FDA) 2018 guidance on Bioanalytical Method Validation provides the definitive framework for assays used in human clinical pharmacology, bioavailability (BA), and bioequivalence (BE) studies[8].

The FDA mandates that for pivotal studies requiring regulatory decision-making, analytical methods must be fully validated[9]. The guidance explicitly highlights the necessity of evaluating matrix effects and recommends the use of stable-isotope-labeled internal standards to ensure the reliability, accuracy, and reproducibility of the data generated across different sample batches and instrument platforms[8].

Conclusion

The deployment of Stable Isotope Labeled Internal Standards is the cornerstone of robust LC-MS/MS bioanalysis. While the initial synthesis cost of 13 C or 15 N labeled standards may be higher than their deuterated counterparts, the elimination of the deuterium isotope effect and the guarantee of perfect chromatographic co-elution provide an unparalleled return on investment. By embedding a self-validating tracking mechanism directly into the assay, researchers can confidently neutralize matrix effects and deliver regulatory-grade quantitative data.

References

-

Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." 1

-

WuXi AppTec. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." 2

-

Benchchem. "Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time."5

-

U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). 8

-

Thermo Fisher Scientific. "A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry." 4

-

Acanthus Research. "Designing Stable Isotope Labeled Internal Standards." 3

Sources

- 1. waters.com [waters.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. waters.com [waters.com]

- 7. academic.oup.com [academic.oup.com]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

Strategic Sourcing and Application of Diethyl 2-Methyl-d3-2-propylmalonate in Deuterated Drug Development

Executive Summary

The advent of deuterium-enabled pharmacokinetics has fundamentally shifted the landscape of centrally acting therapeutics. Diethyl 2-Methyl-d3-2-propylmalonate serves as a critical, isotopically enriched building block in the synthesis of deuterated active pharmaceutical ingredients (APIs), most notably next-generation analogs of meprobamate and carisoprodol. This technical whitepaper provides an authoritative guide on the chemical rationale, strategic sourcing, quality control, and downstream synthetic application of this specialized malonic ester.

Chemical Identity & Mechanistic Rationale

Diethyl 2-Methyl-d3-2-propylmalonate (CAS: 1246815-67-7)[] is the deuterium-labeled counterpart to the standard aliphatic ester, Diethyl 2-methyl-2-propylmalonate (CAS: 55898-43-6)[2].

-

Molecular Formula: C11H17D3O4

-

Isotopic Signature: A trideuteriomethyl group ( −CD3 ) at the C2 position of the malonate core[3].

The Causality of Deuteration: In the clinical metabolism of meprobamate, hepatic cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4) aggressively target the 2-methyl group for aliphatic hydroxylation, rapidly clearing the drug as an inactive 2-hydroxymethyl metabolite. By substituting the −CH3 group with a −CD3 group, drug developers leverage the Primary Kinetic Isotope Effect (KIE) . Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond (requiring higher activation energy to cleave), the rate of oxidative metabolism is drastically attenuated. This results in a prolonged clinical half-life and reduced dosing frequency.

Caption: Kinetic Isotope Effect (KIE) blocking CYP450 hydroxylation.

Commercial Sourcing & Supplier Evaluation

Securing high-fidelity isotopic precursors is the most critical variable in deuterated drug development. Isotopic impurities (e.g., d2 or d1 variants) can lead to "metabolic shunting," where the liver selectively metabolizes the residual C-H bonds, nullifying the KIE advantage.

When sourcing Diethyl 2-Methyl-d3-2-propylmalonate, researchers must engage suppliers capable of providing rigorous Certificate of Analysis (CoA) documentation.

-

supplies the deuterium-labeled compound (Catalog HY-10844S1) optimized for preclinical pathway validation[4].

-

provides high-purity reference standards and synthetic intermediates (Product Code TRC-A687800) suitable for cGMP scale-up[3].

-

offers bulk sourcing for the specific CAS 1246815-67-7[].

Experimental Protocols: Synthesis of Deuterated Meprobamate

The following methodology details the conversion of the malonate ester into a deuterated API. As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system.

Phase 1: Hydride Reduction to 1,3-Propanediol

Objective: Fully reduce the diethyl ester to 2-Methyl-d3-2-propyl-1,3-propanediol.

-

Preparation: In an oven-dried, argon-purged 500 mL 3-neck flask, suspend 2.5 equivalents of Lithium Aluminum Hydride ( LiAlH4 ) in anhydrous Tetrahydrofuran (THF).

-

Causality: Argon prevents atmospheric moisture ingress which would violently quench the hydride. THF is chosen as an aprotic solvent because its oxygen atoms coordinate the lithium ion, significantly enhancing the electrophilicity of the ester carbonyls for hydride attack.

-

-

Addition: Cool the suspension to 0°C using an ice-salt bath. Dropwise, add 1.0 equivalent of Diethyl 2-Methyl-d3-2-propylmalonate dissolved in THF over 45 minutes.

-

Causality: The 0°C temperature controls the highly exothermic hydride transfer, preventing thermal degradation of the intermediate alkoxides and avoiding dangerous solvent boil-off.

-

-

Reflux: Remove the ice bath and gently reflux the mixture at 66°C for 4 hours to drive the reduction to completion.

-

Fieser Workup (Self-Validating Step): Cool the reaction to 0°C. Sequentially and cautiously add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4 in grams).

-

Causality: This exact stoichiometric quench is self-validating; it produces a granular, white aluminum salt precipitate. If a gelatinous emulsion forms, the stoichiometry was violated. The granular salts confirm the complete and safe destruction of excess hydride and allow for rapid vacuum filtration.

-

-

Isolation: Filter the salts, concentrate the filtrate in vacuo, and purify via vacuum distillation to yield the deuterated diol intermediate.

Phase 2: Carbamylation via Transesterification

Objective: Convert the diol into the final dicarbamate API.

-

Reaction Setup: Combine the isolated diol with 2.5 equivalents of urethane (ethyl carbamate) and 0.1 equivalents of aluminum isopropoxide ( Al(O-iPr)3 ) in a round-bottom flask equipped with a short-path distillation head.

-

Transesterification: Heat the mixture to 130–150°C.

-

Causality: Rather than using highly toxic phosgene gas, this transesterification method is safer and self-validating. Driven by Le Chatelier's principle, the reaction progresses as ethanol is formed as a byproduct. Because ethanol boils at 78°C, it vaporizes and is collected in the distillation receiving flask. The continuous accumulation of ethanol serves as real-time, visual validation of the reaction's forward progress.

-

-

Crystallization: Once ethanol evolution ceases, cool the melt and recrystallize from hot water to yield high-purity deuterated meprobamate.

Caption: Synthetic workflow from deuterated malonate to Meprobamate API.

Quantitative Data Summaries

Table 1: Supplier Specifications & Sourcing Metrics | Supplier | Catalog / Product Code | Unlabelled CAS | Isotopic Enrichment | Recommended Use Phase | | :--- | :--- | :--- | :--- | :--- | | LGC Standards (TRC) | TRC-A687800 | 55898-43-6 | ≥ 98% D | cGMP API Synthesis & Scale-up | | MedChemExpress | HY-10844S1 | 55898-43-6 | ≥ 99% D | Preclinical PK / PD Studies | | BOC Sciences | CAS 1246815-67-7 | 55898-43-6 | ≥ 98% D | Analytical Reference Standards |

Table 2: Quality Control (QC) Release Criteria for the Malonate Precursor | Parameter | Analytical Method | Acceptance Criteria | Scientific Rationale | | :--- | :--- | :--- | :--- | | Chemical Purity | HPLC-UV (210 nm) | ≥ 98.0% | Prevents propagation of organic side-products. | | Isotopic Purity | HRMS (ESI+) & 1 H-NMR | ≥ 99.0% d3 | Ensures maximum Kinetic Isotope Effect (prevents shunting). | | Residual Solvents | GC-FID | < 5000 ppm | Complies with ICH Q3C guidelines for downstream API use. | | Moisture Content | Karl Fischer Titration | ≤ 0.5% | Prevents violent quenching of LiAlH4 in downstream steps. |

References

Sources

The Definitive Guide to Diethyl 2-Methyl-d3-2-propylmalonate: Nomenclature, Synthesis, and Applications in Isotopic Labeling

As an application scientist overseeing the development of stable isotope-labeled (SIL) internal standards, I frequently encounter the challenge of standardizing nomenclature and synthetic workflows across global laboratories. In clinical toxicology, forensic analysis, and pharmacokinetic profiling, the precision of mass spectrometry (LC-MS/MS and GC-MS) relies entirely on the integrity of the internal standards used.

This whitepaper provides an in-depth technical analysis of Diethyl 2-Methyl-d3-2-propylmalonate , a critical deuterated precursor. We will deconstruct its structural identity, map its complex synonym landscape, and detail the self-validating synthetic protocols required to convert this intermediate into highly sought-after SIL active pharmaceutical ingredients (APIs) like Meprobamate-d3 and Carisoprodol-d3.

Structural Identity and the Causality of Isotopic Labeling

Diethyl 2-Methyl-d3-2-propylmalonate (CAS: 1246815-67-7) is an isotopically labeled derivative of the malonic acid diethyl ester backbone, substituted at the alpha carbon with a propyl group and a trideuteromethyl (-CD3) group[1].

Why choose a -CD3 label? In mass spectrometry, a +3 Da mass shift is the analytical gold standard. It provides sufficient mass separation to prevent isotopic cross-talk between the endogenous analyte's natural M+2 or M+3 isotopic envelope and the internal standard. Furthermore, placing the deuterium atoms on the compact methyl group—rather than distributing them across the flexible propyl chain—minimizes the kinetic isotope effect (KIE) during reverse-phase liquid chromatography. This deliberate structural choice ensures that the SIL standard co-elutes perfectly with the unlabeled analyte, negating matrix effects.

Quantitative Data & Specifications

To ensure downstream success, the precursor must meet stringent physical and isotopic specifications.

| Property | Target Specification |

| Unlabelled CAS Number | 55898-43-6 |

| Labelled CAS Number | 1246815-67-7 |

| Molecular Formula | C₁₁H₁₇D₃O₄ |

| Molecular Weight | 219.15 g/mol |

| Isotopic Incorporation | >98% D₃ |

| Mass Shift (Δm) | +3.018 Da |

| Appearance | Clear, Colorless Oil |

Comprehensive Synonym Map

Chemical nomenclature often fragments across regulatory, commercial, and academic domains. Depending on the database or supplier, Diethyl 2-Methyl-d3-2-propylmalonate is listed under several synonyms. Understanding this mapping is crucial for procurement and regulatory documentation.

| Nomenclature System | Synonym | Context of Use |

| IUPAC Name | Diethyl 2-propyl-2-(trideuteriomethyl)propanedioate | Formal chemical documentation and peer-reviewed literature. |

| CAS Index Name | Propanedioic acid, 2-methyl-d3-2-propyl-, 1,3-diethyl ester | Patent filings and strict regulatory compliance databases. |

| Traditional / Common | Diethyl 2-Methyl-2-propylmalonate-[d3] | Commercial catalogs and synthesis laboratory inventories. |

| Alternate Common | Diethyl methyl-d3-propylmalonate | Rapid benchtop communication and shorthand notation. |

| Alternate Ester | Methyl-d3-propyl-malonic acid diethyl ester | Legacy literature and older European pharmacopeia records. |

Synthetic Workflow: From Precursor to API

Diethyl 2-Methyl-d3-2-propylmalonate is not an end-product; it is the foundational building block for deuterated tranquilizers and muscle relaxants. The workflow branches into the synthesis of Meprobamate-d3 (CAS: 1185106-66-4)[2] and Carisoprodol-d3 (CAS: 1215602-82-6)[3].

Synthetic workflow from Diethyl 2-Methyl-d3-2-propylmalonate to Meprobamate-d3 and Carisoprodol-d3.

Experimental Protocols: A Self-Validating System

As an application scientist, I mandate that protocols must not only dictate steps but also explain the causality of the chemistry and include built-in visual or phase-behavior validations.

Protocol 1: Hydride Reduction to 2-Methyl-d3-2-propyl-1,3-propanediol

Malonate esters are highly resistant to mild reducing agents like sodium borohydride (NaBH₄). Lithium aluminum hydride (LiAlH₄) is required to provide the nucleophilic hydride equivalents necessary to fully reduce both ester groups to primary alcohols.

Step-by-Step Methodology:

-

Preparation: Purge a dry, 3-neck round-bottom flask with N₂. Suspend 2.5 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (THF) and cool to 0°C using an ice bath. Causality: LiAlH₄ reacts violently with moisture; the ice bath controls the highly exothermic initial hydride transfer.

-

Addition: Dissolve Diethyl 2-Methyl-d3-2-propylmalonate in anhydrous THF and add dropwise to the suspension over 45 minutes.

-

Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4 hours. Causality: Refluxing provides the activation energy required to drive the reduction of the intermediate hemiacetals completely to the diol.

-

Fieser Workup: Cool to 0°C. Sequentially add n mL of H₂O, n mL of 15% NaOH aqueous solution, and 3n mL of H₂O (where n is the grams of LiAlH₄ used).

In-Process Validation: The Fieser workup is inherently self-validating. If the stoichiometry of water and base is correct, the aluminum salts will precipitate as a stark white, granular solid that settles rapidly, leaving a clear THF supernatant. If a gelatinous gray emulsion persists, the hydrolysis is incomplete, indicating the need for additional stirring. This ensures the intermediate diol is cleanly isolated without emulsion-induced yield losses.

Protocol 2: Carbamoylation to Meprobamate-d3

To convert the diol into a dicarbamate, we utilize a phosgenation route followed by ammonolysis.

Step-by-Step Methodology:

-

Chloroformate Formation: Dissolve the isolated 2-Methyl-d3-2-propyl-1,3-propanediol in anhydrous toluene. Cool to 0°C. Add 2.2 equivalents of phosgene solution (20% in toluene) followed by a slow addition of triethylamine. Causality: The tertiary amine acts as an acid scavenger, driving the formation of the bis-chloroformate intermediate while preventing acid-catalyzed degradation.

-

Ammonolysis: Purge the system with N₂ to remove excess phosgene, then bubble anhydrous ammonia gas (NH₃) through the solution for 2 hours at room temperature.

-

Isolation: Filter the resulting suspension, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from hot water/ethanol.

In-Process Validation: This reaction validates its own completion through phase behavior. The initial reaction with phosgene generates a homogeneous solution. Upon the introduction of anhydrous ammonia, a dense white precipitate of ammonium chloride forms immediately. The cessation of new precipitate formation upon further ammonia bubbling visually confirms the complete conversion of the chloroformate intermediate to the final Meprobamate-d3 API.

References

- Diethyl 2-Methyl-d3-2-propylmalon

- Meprobamate-D3 100ug/mL methanol, certified reference m

- Carisoprodol-d3 | CAS No. 1215602-82-6 Clearsynth

Sources

Methodological & Application

Quantitative Analysis Using Diethyl 2-Methyl-d3-2-propylmalonate as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated method for the quantitative analysis of Diethyl 2-methyl-2-propylmalonate in a representative organic matrix. The methodology employs a stable isotope dilution analysis (SIDA) technique, utilizing Diethyl 2-Methyl-d3-2-propylmalonate as the internal standard (IS). Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode provides the necessary selectivity and sensitivity for accurate and precise quantification. This protocol details all requisite steps from standard preparation and sample extraction to instrument configuration and data analysis, and includes key method validation parameters according to established guidelines.

Introduction: The Principle of Stable Isotope Dilution

In modern quantitative analysis, particularly within the pharmaceutical and chemical industries, achieving high accuracy and precision is paramount. Mass spectrometry-based quantification can be susceptible to variations arising from sample matrix effects, instrument drift, and sample loss during preparation.[1] To correct for these potential sources of error, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[2]

A SIL-IS is a form of the target analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N). Diethyl 2-Methyl-d3-2-propylmalonate is the deuterated analog of Diethyl 2-methyl-2-propylmalonate. The three deuterium atoms on the methyl group increase its mass by three daltons, making it easily distinguishable from the native analyte by a mass spectrometer.[3][4] However, its physicochemical properties are nearly identical to the unlabeled analyte.[1]

This near-identical behavior ensures that both the analyte and the SIL-IS experience the same effects during sample extraction, derivatization (if required), chromatography, and ionization.[5] By adding a precise amount of the SIL-IS to every sample, standard, and quality control at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratiometric approach effectively cancels out most sources of experimental variability, leading to highly reliable and reproducible results.

Caption: The principle of stable isotope dilution analysis (SIDA).

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like malonic esters, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique, offering excellent separation and definitive identification.[6]

-

Gas Chromatography (GC) separates the analyte and internal standard from other components in the sample based on their boiling points and interactions with a stationary phase inside a capillary column. As the analyte and its deuterated internal standard have very similar properties, they will co-elute or elute very closely together.

-

Mass Spectrometry (MS) , following Electron Ionization (EI), fragments the eluting molecules into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). By operating in Selected Ion Monitoring (SIM) mode, the instrument is set to detect only a few specific, highly abundant ions for the analyte and the internal standard, which dramatically increases sensitivity and selectivity compared to scanning the full mass range.

Experimental Protocol

This protocol provides a framework for the quantification of Diethyl 2-methyl-2-propylmalonate in a non-polar organic solvent, simulating a sample from a chemical reaction mixture.

Materials and Reagents

-

Analyte: Diethyl 2-methyl-2-propylmalonate (CAS: 55898-43-6)

-

Internal Standard: Diethyl 2-Methyl-d3-2-propylmalonate (CAS: 1246815-67-7)[4]

-

Solvent: Ethyl Acetate (HPLC or GC grade)

-

Volumetric Flasks: Class A (1, 5, 10, 50 mL)

-

Pipettes: Calibrated micropipettes

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diethyl 2-methyl-2-propylmalonate and dissolve it in ethyl acetate in a 10 mL volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diethyl 2-Methyl-d3-2-propylmalonate and dissolve it in ethyl acetate in a 10 mL volumetric flask.

-

Internal Standard Working Solution (10 µg/mL): Dilute 500 µL of the IS Stock Solution to 50 mL with ethyl acetate in a volumetric flask. This fixed concentration will be added to all standards and samples.

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking the analyte into vials and adding a fixed amount of the internal standard. An example calibration curve range is shown below.

| Calibrator Level | Analyte Stock (1 mg/mL) | Final Analyte Conc. (µg/mL) | IS Working Soln. (10 µg/mL) | Final IS Conc. (µg/mL) | Final Volume (with Ethyl Acetate) |

| 1 | 1 µL | 1.0 | 100 µL | 1.0 | 1 mL |

| 2 | 2.5 µL | 2.5 | 100 µL | 1.0 | 1 mL |

| 3 | 5 µL | 5.0 | 100 µL | 1.0 | 1 mL |

| 4 | 10 µL | 10.0 | 100 µL | 1.0 | 1 mL |

| 5 | 25 µL | 25.0 | 100 µL | 1.0 | 1 mL |

| 6 | 50 µL | 50.0 | 100 µL | 1.0 | 1 mL |

| 7 | 100 µL | 100.0 | 100 µL | 1.0 | 1 mL |

Sample Preparation

-

Accurately transfer 100 µL of the unknown sample into a 2 mL autosampler vial.

-

Add 100 µL of the Internal Standard Working Solution (10 µg/mL).

-

Add 800 µL of ethyl acetate to bring the final volume to 1 mL.

-

Cap the vial and vortex for 10 seconds.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.[7][8]

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC System | Agilent 8890 or equivalent | Standard, reliable platform for this analysis. |

| Injection Port | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A non-polar column providing excellent separation for this class of compounds. |

| Oven Program | 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 2 min) | Provides good separation from solvent and other potential impurities. |

| Mass Spectrometer | ||

| MS System | Agilent 5977 or equivalent | High-performance single quadrupole mass spectrometer. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique creating reproducible fragmentation. |

| Source Temperature | 230 °C | Standard temperature for EI source. |

| Quadrupole Temp. | 150 °C | Standard temperature for quadrupole. |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between GC and MS. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity. |

Selected Ion Monitoring (SIM) Parameters

The choice of ions is critical for selectivity. Based on common fragmentation patterns of malonic esters (loss of ethoxy and carboethoxy groups), the following ions are proposed.[9][10]

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Diethyl 2-methyl-2-propylmalonate | Analyte | 143 | 171 |

| Diethyl 2-Methyl-d3-2-propylmalonate | Internal Standard | 146 | 174 |

-

Rationale: The quantifier ion is typically the most abundant, stable fragment and is used for calculating concentration. The qualifier ion confirms the identity of the compound; the ratio of qualifier to quantifier should be constant across all standards and samples. The +3 Da shift is clearly observed between the analyte and the IS.

Method Validation

To ensure the method is fit for its intended purpose, it must be validated according to regulatory guidelines such as those from the FDA or ICH.[11][12][13] The following is a summary of key validation parameters and representative acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank samples. |

| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the defined range. |

| Accuracy | The closeness of the measured value to the true value. | Mean concentration within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ). |

| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. |

Results and Data Analysis

Calibration Curve

After analyzing the calibration standards, the peak areas for the quantifier ions of the analyte (m/z 143) and the internal standard (m/z 146) are integrated. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. A linear regression with a 1/x weighting is typically applied.

Quantifying Unknown Samples

The concentration of the analyte in an unknown sample is calculated by determining its peak area ratio and interpolating the concentration from the regression equation of the calibration curve:

Analyte Concentration = (Area Ratio - y-intercept) / slope

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

The method described provides a selective, sensitive, and reliable protocol for the quantification of Diethyl 2-methyl-2-propylmalonate. The use of its stable isotope-labeled analog, Diethyl 2-Methyl-d3-2-propylmalonate, as an internal standard is critical for correcting analytical variability, thereby ensuring the highest level of data integrity. This GC-MS method is readily applicable in research, development, and quality control environments where accurate measurement of this compound is required.

References

- PubMed. (2026, February 2). Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry.

- BenchChem. (2025). GC-MS Method for the Determination of Malonic Esters: Application Notes and Protocols.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- BenchChem. (2025). Synthesis and Application of Deuterated 2-Hydroxydiplopterol as an Internal Standard for Mass Spectrometry- Based Quantification.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Spectroscopic Analysis of Diethyl Diethylmalonate.

- Defense Technical Information Center. (1988, June 1). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Dimethyl 2-propylmalonate.

- U.S. Food and Drug Administration. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

-

U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.

- LGC Standards. (n.d.). Diethyl 2-Methyl-d3-2-propylmalonate.

- Pharmaffiliates. (n.d.). Diethyl 2-Methyl-d3-2-propylmalonate.

- BenchChem. (2025). Spectroscopic identification of mono- and di-alkylated malonates.

- MDPI. (2010). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. Diethyl 2-Methyl-d3-2-propylmalonate | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. fda.gov [fda.gov]

- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Notes and Protocol for the Bioanalysis of Analytes Using Diethyl 2-Methyl-d3-2-propylmalonate as an Internal Standard

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites within complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical endeavors due to its high sensitivity, selectivity, and robustness.[3][4] However, the accuracy and precision of LC-MS/MS data can be compromised by variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[5] To mitigate these variabilities, a suitable internal standard (IS) is an indispensable component of a robust bioanalytical method.[6]

Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the most effective choice for mass spectrometry-based assays.[7] These compounds are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][8] This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby providing a reliable means to correct for analytical variations.[6] Diethyl 2-Methyl-d3-2-propylmalonate is a deuterated analog of diethyl 2-methyl-2-propylmalonate and serves as an excellent internal standard for the quantification of its non-labeled counterpart or structurally similar analytes. The presence of the stable deuterium label provides a mass shift that is readily distinguishable by the mass spectrometer without significantly altering the physicochemical properties of the molecule.[8]

This technical guide provides a comprehensive protocol for the utilization of Diethyl 2-Methyl-d3-2-propylmalonate as an internal standard in a bioanalytical workflow, from sample preparation to data analysis, in accordance with regulatory expectations set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][9][10]

Physicochemical Properties of Diethyl 2-Methyl-d3-2-propylmalonate

A thorough understanding of the internal standard's properties is crucial for method development.

| Property | Value | Source |

| Chemical Name | Diethyl 2-Methyl-d3-2-propylmalonate | LGC Standards[11] |

| Synonyms | Diethyl 2-propyl-2-(trideuteriomethyl)propanedioate | LGC Standards[11] |

| Molecular Formula | C₁₁H₁₇D₃O₄ | Pharmaffiliates[12] |

| Molecular Weight | 219.29 g/mol | Pharmaffiliates[12] |

| Unlabeled CAS Number | 55898-43-6 | LGC Standards[11] |

| Appearance | Colorless Oil | Pharmaffiliates[12] |

| Storage Conditions | 2-8°C Refrigerator | Pharmaffiliates[12] |

Bioanalytical Workflow: A Step-by-Step Protocol

The following protocol outlines a general workflow for the use of Diethyl 2-Methyl-d3-2-propylmalonate as an internal standard in a typical LC-MS/MS bioanalysis. The specific parameters will require optimization based on the analyte of interest and the biological matrix.

Caption: A generalized workflow for bioanalytical sample analysis.

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution: Accurately weigh a known amount of Diethyl 2-Methyl-d3-2-propylmalonate and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL). Store this solution at 2-8°C, protected from light.

-

Internal Standard Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration that will yield a consistent and robust response in the LC-MS/MS system when a small volume is added to the samples. The optimal concentration should be determined during method development.[5]

-

Analyte Stock and Working Solutions: Prepare stock and working solutions of the non-labeled analyte in a similar manner. These will be used to prepare calibration standards and quality control (QC) samples.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components such as proteins and phospholipids.[13][14] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[13][15]

a) Protein Precipitation (PPT) Protocol:

-

Aliquot a precise volume of the biological matrix (e.g., 100 µL of plasma) into a microcentrifuge tube.

-

Add a small, fixed volume of the Diethyl 2-Methyl-d3-2-propylmalonate working solution to each sample, calibration standard, and QC sample (except for the blank matrix).

-

Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.[16]

-

Vortex the mixture vigorously for 30-60 seconds.[16]

-

Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a mobile phase-compatible solvent for injection.

b) Liquid-Liquid Extraction (LLE) Protocol:

-

Aliquot a precise volume of the biological matrix into a suitable tube.

-

Add the Diethyl 2-Methyl-d3-2-propylmalonate working solution.

-

Add a buffer to adjust the pH of the sample, if necessary, to ensure the analyte is in a non-ionized state.

-

Add an appropriate, immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

-

Vortex or shake vigorously to facilitate the extraction of the analyte and internal standard into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

c) Solid-Phase Extraction (SPE) Protocol:

-

Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).

-

Load the pre-treated sample (biological matrix spiked with Diethyl 2-Methyl-d3-2-propylmalonate) onto the cartridge.

-

Wash the cartridge with a solvent that will remove interferences but retain the analyte and internal standard.

-

Elute the analyte and internal standard with a stronger solvent.

-

Evaporate the eluate and reconstitute the residue for analysis.

LC-MS/MS Analysis

The reconstituted sample extract is then injected into the LC-MS/MS system for separation and detection.

-

Chromatography: Develop a chromatographic method (e.g., reversed-phase or HILIC) that provides good separation of the analyte from potential matrix interferences and ensures that the analyte and Diethyl 2-Methyl-d3-2-propylmalonate co-elute.[6]

-

Mass Spectrometry: Optimize the mass spectrometer parameters for both the analyte and Diethyl 2-Methyl-d3-2-propylmalonate. This includes selecting the appropriate ionization mode (e.g., ESI positive or negative) and optimizing the precursor and product ions for multiple reaction monitoring (MRM) transitions. The mass difference of at least 3 Da for Diethyl 2-Methyl-d3-2-propylmalonate is generally sufficient to prevent mass spectral cross-talk.[8]

Typical Mass Spectrometric Parameters:

| Parameter | Analyte | Diethyl 2-Methyl-d3-2-propylmalonate (IS) |

| Ionization Mode | To be optimized (e.g., ESI+) | To be optimized (e.g., ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ or other adduct | [M+H]⁺ or other adduct (e.g., +3 Da) |

| Product Ion (m/z) | To be optimized | To be optimized |

| Collision Energy | To be optimized | To be optimized |

| Dwell Time | To be optimized | To be optimized |

Data Processing and Quantification

-

Integrate the chromatographic peaks for both the analyte and Diethyl 2-Methyl-d3-2-propylmalonate.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte for the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be validated to demonstrate its reliability for the intended application.[1][9][17] The validation should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[10][18][19]

Caption: Key parameters for bioanalytical method validation.

Key Validation Parameters:

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[7][20] |

| Calibration Curve | A minimum of six non-zero calibration standards. At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[9] |

| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[9] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤ 20% CV). The analyte response at the LLOQ should be at least 5 times the response of the blank.[17] |

| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. While 100% recovery is not required, consistency is key.[21] |

| Matrix Effect | The matrix effect should be assessed in at least six different sources of the biological matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.[7] |

| Stability | The stability of the analyte in the biological matrix must be demonstrated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[22] |

Conclusion: A Foundation for Reliable Bioanalysis

The use of a stable isotope-labeled internal standard, such as Diethyl 2-Methyl-d3-2-propylmalonate, is a cornerstone of modern quantitative bioanalysis.[16] Its ability to mimic the behavior of the analyte throughout the analytical process provides a robust correction for experimental variability, leading to accurate and precise data that can be confidently submitted to regulatory agencies.[23][24] The protocols and validation principles outlined in this guide provide a solid framework for researchers, scientists, and drug development professionals to establish reliable and reproducible bioanalytical methods. Adherence to these principles ensures the integrity of bioanalytical data, which is fundamental to making informed decisions in the journey of bringing new therapeutics to patients.

References

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. (2021, November 2). Retrieved from [Link]

-

Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). Retrieved from [Link]

-

LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Retrieved from [Link]

-

Bioanalytical sample preparation | Biotage. (n.d.). Retrieved from [Link]

-

Bioanalytical method validation: An updated review - PMC. (n.d.). Retrieved from [Link]

-

Basic Sample Preparation Techniques in LC‐MS Bioanalysis - ResearchGate. (n.d.). Retrieved from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022, July 25). Retrieved from [Link]

-

Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Retrieved from [Link]

-

Sample Preparation for LC‐MS Bioanalysis of Proteins - SciSpace. (n.d.). Retrieved from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). Retrieved from [Link]

-

Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. (n.d.). Retrieved from [Link]

-

[Reader Insights] The Selection of Internal Standards in the Absence of Isotopes - WelchLab. (2025, January 23). Retrieved from [Link]

-

The Value of Deuterated Internal Standards - KCAS Bio. (2017, August 30). Retrieved from [Link]

-

Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]

-

Applications of stable isotopes in clinical pharmacology - PMC. (n.d.). Retrieved from [Link]

-

Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape - Waters Corporation. (n.d.). Retrieved from [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). Retrieved from [Link]

-

Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients | ACS Omega. (2019, May 7). Retrieved from [Link]

-

Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - MDPI. (2022, January 21). Retrieved from [Link]

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

-

EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]

-

Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences. (n.d.). Retrieved from [Link]

-

GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. (n.d.). Retrieved from [Link]

-

Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Retrieved from [Link]

-

FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. (2013, December 12). Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

-

LC-MS Development strategies for quantitative bioanalysis - PubMed. (2006, June 15). Retrieved from [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved from [Link]

-

Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

-

Guideline Bioanalytical method validation - Invima. (2011, July 21). Retrieved from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Retrieved from [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications - ACS.org. (2008, August 15). Retrieved from [Link]

-

Diethyl malonate - Wikipedia. (n.d.). Retrieved from [Link]

-

Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

1246815-67-7| Chemical Name : Diethyl 2-Methyl-d3-2-propylmalonate | Pharmaffiliates. (n.d.). Retrieved from [Link]

Sources

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 3. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. benchchem.com [benchchem.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Diethyl 2-Methyl-d3-2-propylmalonate | LGC Standards [lgcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. opentrons.com [opentrons.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. anivet.au.dk [anivet.au.dk]

- 18. fda.gov [fda.gov]

- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 22. japsonline.com [japsonline.com]

- 23. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 24. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Quantitation: A Guide to Sample Preparation for LC-MS Using Deuterated Internal Standards

Abstract

In the landscape of bioanalysis, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pillar of sensitivity and selectivity. However, the journey from a complex biological matrix to a reliable quantitative result is fraught with potential variability. This guide provides an in-depth exploration of sample preparation, anchored by the gold standard for quantitative accuracy: the use of a deuterated internal standard. We will dissect the foundational principles, offer a comparative analysis of common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provide detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking to build robust, self-validating LC-MS assays that deliver data of the highest integrity.

The Rationale for Isotopic Dilution: Why Deuterated Standards are Paramount

The fundamental principle of quantitative LC-MS is to establish a proportional relationship between the analyte concentration and its response in the mass spectrometer. However, this relationship is susceptible to variations introduced at multiple stages: sample collection, storage, extraction, and analysis.[1] A Stable Isotope-Labeled Internal Standard (SIL-IS), particularly a deuterated internal standard (d-IS), is the most effective tool to mitigate these variabilities.[2]

A d-IS is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[2] This subtle increase in mass allows it to be distinguished by the mass spectrometer, yet its physicochemical properties remain nearly identical to the native analyte.[1] By introducing a known quantity of the d-IS at the very beginning of the sample preparation process, it acts as a chemical doppelgänger, experiencing the same losses during extraction, the same degree of ion suppression or enhancement in the MS source (matrix effects), and the same response fluctuations in the instrument.[1][2] Consequently, by using the ratio of the analyte signal to the d-IS signal for quantification, these variations are effectively normalized, leading to significantly improved accuracy and precision.[1]

Key Considerations for Selecting a Deuterated Internal Standard:

-

Isotopic Purity: High isotopic enrichment (ideally ≥98%) is crucial to prevent the unlabeled portion of the standard from contributing to the analyte signal.[2][3][4]

-

Position of Labeling: Deuterium atoms should be placed on stable positions within the molecule (e.g., aromatic or aliphatic carbons) to prevent H/D exchange with the solvent or matrix.[2][4]

-

Mass Difference: A sufficient mass difference (typically at least 3 Da) is necessary to avoid isotopic overlap from the natural abundance of isotopes in the analyte molecule.[1]

-

Co-elution: For optimal correction of matrix effects, the d-IS should co-elute with the analyte. A slight separation due to the kinetic isotope effect can sometimes occur and needs to be monitored.[4][5]

The General Workflow: A Self-Validating System

A robust analytical method is a self-validating one. The incorporation of a deuterated internal standard at the initial stage of sample handling is the first step in building such a system. The diagram below illustrates the overarching workflow.

Caption: General workflow for LC-MS sample preparation and quantification using a deuterated internal standard.

A Comparative Analysis of Extraction Techniques

The choice of sample preparation technique is a critical decision that balances the need for sample cleanup with throughput and cost. Each method has distinct advantages and limitations.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Proteins are denatured and precipitated by an organic solvent or acid. | Analyte is partitioned between two immiscible liquid phases. | Analyte is retained on a solid sorbent and eluted with a solvent. |

| Selectivity | Low. Co-precipitates some interferences but leaves many small molecules. | Moderate. Based on analyte polarity and pKa. | High. Can be tailored with various sorbent chemistries. |

| Matrix Effect Reduction | Low to moderate. Significant phospholipids may remain.[6][7] | Moderate to high. Can effectively remove salts and some phospholipids.[8] | High. Offers the cleanest extracts and best reduction of matrix effects.[9][10] |

| Typical Recovery | Generally high (>90%), but can be variable.[11] | Moderate to high (70-90%), highly dependent on optimization.[12] | High and reproducible (85-100%) with proper method development.[13] |

| Throughput | High. Simple and fast. | Moderate. Can be automated in 96-well plates. | Moderate to high. Amenable to automation. |

| Cost per Sample | Low. | Low to moderate. | High. |

| Best Suited For | High-throughput screening, less demanding assays. | Analytes of moderate to low polarity. | Regulated bioanalysis, trace-level quantification, complex matrices. |

Detailed Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for each extraction technique. These are starting points and should be optimized for each specific analyte and matrix.

Protein Precipitation (PPT): The Rapid Approach

PPT is favored for its speed and simplicity, making it ideal for high-throughput environments.[14] However, the resulting supernatant can still contain significant matrix components, particularly phospholipids, which can cause ion suppression.[6][7]

Causality in Action: The d-IS, being chemically identical to the analyte, will have the same solubility in the precipitation solvent and will be subject to the same degree of co-precipitation or adsorption losses, thus correcting for these variables.

Caption: Protein Precipitation (PPT) experimental workflow.

Protocol: Protein Precipitation

-

Pipette 100 µL of the biological sample (plasma, serum, etc.) into a microcentrifuge tube.[4]

-

Add 20 µL of the deuterated internal standard working solution. Vortex briefly.[4]

-

Add 300 µL of cold acetonitrile (or other suitable organic solvent) containing 0.1% formic acid to precipitate the proteins.[4] The acid helps to improve the stability and ionization of many analytes.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.[4]

Field-Proven Insights & Troubleshooting:

-

Poor Peak Shape: If peak fronting or splitting is observed, it may be due to the high organic content of the injected sample. Consider diluting the extract with the initial mobile phase or injecting a smaller volume.[14]

-

Inconsistent Recovery: Ensure the vortexing step is vigorous and consistent across all samples to achieve reproducible protein precipitation.

-

High Matrix Effects: If significant ion suppression is observed, PPT may not be providing sufficient cleanup. Consider LLE or SPE. Combining PPT with a subsequent cleanup step can also be effective.[6]

Liquid-Liquid Extraction (LLE): The Classic Cleanup

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences like salts in the aqueous phase.[8]

Causality in Action: The efficiency of LLE is governed by the analyte's partition coefficient (LogP/LogD), which is influenced by the pH of the aqueous phase and the analyte's pKa.[15] By adjusting the pH, an ionizable analyte can be converted to its neutral form, which is more soluble in the organic solvent. The d-IS, having the same pKa and LogP as the analyte, will partition identically, correcting for incomplete extraction and pH variability.

Caption: Solid-Phase Extraction (SPE) experimental workflow.

Protocol: Solid-Phase Extraction (Reversed-Phase)

-

Spike 1 mL of the sample (e.g., pre-treated plasma, urine) with 20 µL of the d-IS working solution.

-

Condition: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the sorbent. [4]Do not let the sorbent go dry.

-

Load: Load the sample onto the conditioned cartridge at a slow, controlled flow rate. [4]4. Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences. [4]5. Elute: Elute the analyte and d-IS with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol). [4]6. Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in mobile phase for LC-MS analysis. [4] Field-Proven Insights & Troubleshooting:

-

Low Recovery: This can be caused by analyte breakthrough during loading (flow rate too high, incorrect conditioning) or incomplete elution (elution solvent too weak). [16]Collect and analyze the load and wash fractions to diagnose where the loss is occurring. [16]Adding a "soak step," where the elution solvent is allowed to sit on the sorbent for a few minutes, can improve recovery for strongly retained analytes. [16]* High Matrix Effects: If the extract is not clean enough, an additional or stronger wash step may be needed. Ensure the wash solvent is not strong enough to elute the analyte. Alternatively, a more selective sorbent, such as a mixed-mode or ion-exchange phase, may be required. [6]* Variability: Inconsistent flow rates during loading, washing, and elution can lead to variability. Automation or the use of a vacuum manifold can improve consistency.

Method Validation: The Trustworthiness Pillar

A well-developed sample preparation protocol is incomplete without rigorous validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the parameters that must be assessed to ensure a bioanalytical method is reliable for its intended purpose. [2][8]The use of a deuterated internal standard is a cornerstone of meeting these stringent requirements.

Key Validation Parameters (per FDA Guidance):

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. [17]* Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels over several runs.

-

Recovery: The extraction efficiency of the analytical process. While it doesn't need to be 100%, it must be consistent and reproducible.

-

Matrix Effect: The direct or indirect alteration of the detector response due to co-eluting compounds. The d-IS is critical for assessing and compensating for this effect. [5][17]* Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

The pursuit of accurate and precise quantitative data in LC-MS bioanalysis is critically dependent on a robust sample preparation strategy. The use of a deuterated internal standard is not merely a best practice but a fundamental requirement for creating a self-validating method that can reliably correct for the inherent variabilities of the analytical process. By understanding the causality behind different extraction techniques—the rapid efficiency of Protein Precipitation, the partitioning principles of Liquid-Liquid Extraction, and the selective power of Solid-Phase Extraction—researchers can make informed decisions to develop methods that are fit for purpose. A meticulously developed and validated protocol, anchored by the use of a deuterated internal standard, ensures the highest level of data integrity and confidence in analytical results, which is indispensable for decision-making in research and regulated drug development.

References

-

Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices - Waters Blog. (2025, October 6). Retrieved from [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. (2021, November 2). Retrieved from [Link]

-

Jiang, H., Cao, H., Zhang, Y., & Fast, D. M. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. Journal of Chromatography B, 891-892, 71-80. Retrieved from [Link]

-